2-Carboxy-D-arabinitol 1-phosphate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
106777-19-9 |
|---|---|
Molekularformel |
C6H13O10P |
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-1-3(8)4(9)6(12,5(10)11)2-16-17(13,14)15/h3-4,7-9,12H,1-2H2,(H,10,11)(H2,13,14,15)/t3-,4-,6-/m1/s1 |
InChI-Schlüssel |
UJTMIRNFEXKGMS-ZMIZWQJLSA-N |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
Isomerische SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
Andere CAS-Nummern |
106777-19-9 |
Synonyme |
1-PAC 2-carboxy-D-arabinitol 1-phosphate 2-carboxyarabinitol 1-phosphate |
Herkunft des Produkts |
United States |
Molecular Mechanisms of Ca1p Mediated Rubisco Regulation
Interaction of CA1P with the RuBisCO Active Site
CA1P as a Naturally Occurring Transition State Analogue of the RuBisCO Carboxylation Reaction
2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a naturally occurring, potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). portlandpress.compnas.org Its inhibitory function stems from its structural similarity to the transition-state intermediate formed during the carboxylation reaction catalyzed by RuBisCO. pnas.orgnih.gov This intermediate is a transient, six-carbon molecule that is formed when carbon dioxide is added to the substrate, ribulose-1,5-bisphosphate (RuBP).
CA1P mimics this unstable intermediate, allowing it to bind tightly to the active site of RuBisCO. nih.govresearchgate.net This binding effectively blocks the enzyme's catalytic activity, preventing it from fixing carbon dioxide. pnas.orgwikipedia.org The synthesis of CA1P is a key regulatory mechanism in many plants, particularly in response to changes in light conditions. It accumulates in the dark or at low light levels, inhibiting RuBisCO when photosynthesis is not active. nih.govoup.com
Binding Affinity and Specificity of CA1P to Carbamylated RuBisCO
CA1P exhibits a high binding affinity and specificity for the activated form of RuBisCO. pnas.orgnih.gov RuBisCO activation requires the carbamylation of a specific lysine (B10760008) residue within the active site, a process involving the binding of a carbon dioxide molecule and a magnesium ion (Mg²⁺). pnas.orgresearchgate.net This carbamylated state is the catalytically competent form of the enzyme.
CA1P binds almost exclusively to this carbamylated, or activated, RuBisCO. portlandpress.comnih.gov The dissociation constant (Kd) for the binding of CA1P to carbamylated RuBisCO has been reported to be as low as 32 nM, indicating a very tight association. nih.gov This high affinity ensures that even at low concentrations, CA1P can effectively inhibit a significant portion of the active RuBisCO molecules within the chloroplast stroma. nih.gov The inhibitor does not bind significantly to the uncarbamylated, inactive form of the enzyme. nih.gov
Table 1: Binding Characteristics of CA1P to RuBisCO
| Characteristic | Description | Reference |
| Target Enzyme Form | Carbamylated (activated) RuBisCO | portlandpress.comnih.gov |
| Binding Affinity (Kd) | 32 nM | nih.gov |
| Mode of Inhibition | Tight-binding, competitive | pnas.orgnih.gov |
Conformational Changes in RuBisCO Induced by CA1P Binding and Subsequent Inactivation
The binding of CA1P to the carbamylated active site of RuBisCO induces significant conformational changes in the enzyme, leading to its inactivation. nih.gov A key structural element involved in catalysis is a flexible loop on the large subunit of RuBisCO, known as loop 6. nih.gov Upon substrate binding, this loop closes over the active site, creating the appropriate microenvironment for the chemical reaction to occur.
The binding of the transition-state analogue CA1P also triggers the closure of loop 6. nih.gov This conformational change effectively traps the inhibitor within the active site, resulting in a stable, inactive enzyme-inhibitor complex. nih.gov This closure is thought to protect RuBisCO from proteolysis, or breakdown by proteases, by limiting the accessibility of the large subunit. nih.gov The enzyme remains in this inhibited state until the CA1P is actively removed.
Role of RuBisCO Activase (Rca) in CA1P Release from RuBisCO
ATP-Dependent Remodeling of CA1P-Inhibited RuBisCO by Rca
The release of the tightly bound inhibitor CA1P from the RuBisCO active site is an active process mediated by the chaperone protein, RuBisCO activase (Rca). oup.comresearchgate.net Rca utilizes the energy from ATP hydrolysis to remodel the conformation of the CA1P-inhibited RuBisCO complex. researchgate.netfrontiersin.org This remodeling process is essential for reactivating RuBisCO when light becomes available for photosynthesis.
Rca, a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein superfamily, functions as a hexameric ring. frontiersin.orgfrontiersin.org It is believed that Rca acts by transiently pulling on the C-terminal end of the RuBisCO large subunit. researchgate.net This action disrupts the interactions that hold loop 6 in its closed conformation, leading to the opening of the active site and the subsequent release of CA1P. researchgate.net The activity of Rca itself is regulated by the ratio of ATP to ADP in the chloroplast stroma, ensuring that RuBisCO is reactivated only when there is sufficient energy from the light-dependent reactions of photosynthesis. researchgate.netusda.gov
Kinetic Studies of CA1P Release Mediated by Rca
Kinetic studies have provided insights into the dynamics of CA1P release from RuBisCO as mediated by Rca. The process is dependent on the concentration of ATP, with maximal activation of inhibited RuBisCO observed at specific ATP concentrations. researchgate.net For instance, one study found that maximal activation was achieved with 0.5 millimolar ATP in the presence of an ATP regenerating system. researchgate.net
The rate of RuBisCO activation from its CA1P-inhibited form can be slower than the subsequent degradation of the released CA1P by the enzyme CA1P phosphatase. nih.gov This suggests that the release of CA1P by Rca is the rate-limiting step in the reactivation of the enzyme. nih.gov The kinetics also show a sigmoidal relationship, indicating a cooperative process. nih.gov Furthermore, the rate of CA1P release is influenced by the concentration of Rca itself. nih.gov Studies with antisense plants containing reduced amounts of Rca have demonstrated a slower activation of the CA1P-inhibited form of RuBisCO. nih.gov
Table 2: Kinetic Parameters of Rca-Mediated CA1P Release
| Parameter | Observation | Reference |
| ATP Requirement | Essential for Rca activity; maximal activation at ~0.5 mM ATP | researchgate.net |
| Rate-Limiting Step | Release of CA1P from RuBisCO by Rca | nih.gov |
| Kinetics | Sigmoidal, indicating cooperativity | nih.gov |
| Rca Concentration | Directly influences the rate of RuBisCO activation | nih.gov |
Species-Specific Variations in Rca-CA1P Interaction and Regulation
The regulation of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) by its nocturnal inhibitor this compound (CA1P) and its catalytic chaperone, RuBisCO activase (Rca), is not uniform across the plant kingdom. Significant variations exist in the levels of CA1P, the properties of Rca, and the interplay between them, leading to distinct regulatory strategies among different species.
A primary variation lies in the quantity of CA1P synthesized. Many species, including French bean (Phaseolus vulgaris), soybean, potato, and tomato, produce substantial amounts of CA1P in the dark, sufficient to significantly inhibit RuBisCO activity. abcam.com In contrast, other species like maize and wheat contain very low levels of CA1P, suggesting a less prominent role for this specific inhibitor in their diurnal regulation of RuBisCO. abcam.comnih.gov For instance, dark-adapted wheat leaves may contain only enough CA1P to inhibit about 7% of RuBisCO active sites. nih.gov Interestingly, even species with low CA1P levels often retain the gene for the CA1P-degrading enzyme, CA1Pase, implying a broader role for this system. abcam.comnih.gov
Within a single genus, such as Phaseolus, the extent of dark inhibition by CA1P can differ markedly between species and is correlated with their phylogenetic relationships. researchgate.net Studies on various Phaseolus genotypes revealed that while changes in RuBisCO's carbamylation state are the primary mode of regulation at low light, the binding of CA1P becomes the dominant inhibitory mechanism in the dark. researchgate.net
Furthermore, the regulatory properties of Rca itself exhibit significant species-specific differences. Rca utilizes ATP hydrolysis to release inhibitors like CA1P from RuBisCO. nih.govnih.gov The sensitivity of Rca activity to inhibition by the product ADP varies considerably. For example, the Rca from tobacco is much more sensitive to ADP inhibition than the Rca from Arabidopsis thaliana. nih.govnih.gov This difference in ADP sensitivity affects how efficiently RuBisCO is activated during transitions from low to high light. nih.govnih.gov These variations in Rca are linked to specific amino acid differences between the enzymes from different species. nih.govnih.gov
In some species like Arabidopsis, Rca exists in two isoforms (α and β), with the larger α-isoform containing a redox-regulatory domain that fine-tunes its activity in response to light conditions via thioredoxin. nih.govnih.gov Other species, such as tobacco, naturally express only the β-isoform, which lacks this redox-sensitive C-terminal extension. nih.govnih.gov This fundamental difference in Rca composition dictates a different primary mechanism for light-dependent regulation.
These species-specific variations in CA1P abundance and Rca properties highlight the diverse evolutionary strategies plants have developed to optimize photosynthetic efficiency in response to varying environmental light conditions.
| Feature | Variation Across Species | Example Species |
| CA1P Levels | High nocturnal accumulation vs. very low levels. | High: French Bean, Soybean, Tomato. abcam.com Low: Wheat, Maize. abcam.comnih.gov |
| Rca ADP Sensitivity | High sensitivity to ADP inhibition vs. low sensitivity. | High: Tobacco. nih.govnih.gov Low: Arabidopsis. nih.govnih.gov |
| Rca Isoforms | Presence of both redox-sensitive α and β isoforms vs. only the non-redox-regulated β isoform. | α and β: Arabidopsis. nih.govnih.gov β only: Tobacco. nih.gov |
| Primary Dark Inhibition | Dominated by CA1P binding vs. other mechanisms. | CA1P-dominated: Phaseolus species. researchgate.net |
Enzymatic Degradation of CA1P by 2-Carboxy-D-arabinitol 1-phosphatase (CA1Pase)
The removal of the inhibitory CA1P is critical for the reactivation of RuBisCO upon illumination. This process is catalyzed by a specific phosphatase, 2-Carboxy-D-arabinitol 1-phosphatase (CA1Pase).
Catalytic Reaction and Substrate Specificity of CA1Pase
The primary catalytic function of CA1Pase is to dephosphorylate CA1P. portlandpress.com The enzyme catalyzes the hydrolysis of the phosphate (B84403) group from the C1 position of CA1P, yielding two non-inhibitory products: 2-carboxy-D-arabinitol (CA) and inorganic phosphate (Pi). nih.govresearchgate.net This reaction is crucial because it prevents the released CA1P from immediately re-binding to and inhibiting another RuBisCO active site. nih.gov
While named for its action on CA1P, research has revealed that CA1Pase has a broader substrate specificity than previously thought. nih.gov It can efficiently dephosphorylate other sugar-phosphate inhibitors and structurally related molecules. nih.gov A significant aspect of this broader role is its ability to degrade "misfire" products of the RuBisCO reaction—inhibitory compounds that are unintentionally produced by RuBisCO's own catalytic activity. nih.gov
One such key misfire product is D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP). nih.govnih.gov CA1Pase has been shown to dephosphorylate PDBP, thereby helping to maintain RuBisCO activity during photosynthesis by removing this potent endogenous inhibitor. nih.govnih.gov Other substrates for CA1Pase include compounds structurally similar to CA1P, such as 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP) and 2-carboxy-D-arabinitol 1,5-bisphosphate. nih.gov However, the enzyme is specific and does not act on the primary RuBisCO substrate, ribulose-1,5-bisphosphate (RuBP), or another common misfire product, xylulose-1,5-bisphosphate (B91071) (XuBP). portlandpress.com This specificity ensures that CA1Pase activity is directed only towards inhibitory sugar phosphates.
Regulation of CA1Pase Activity in Planta
The activity of CA1Pase is tightly regulated within the chloroplast to ensure that the degradation of CA1P is synchronized with the light-dependent activation of photosynthesis. This regulation occurs through several mechanisms, including light-dependent activation, redox status, and allosteric modulation by stromal metabolites.
CA1Pase activity is significantly promoted by light. portlandpress.comnih.gov The degradation of CA1P occurs during illumination, coinciding with the light-driven removal of the inhibitor from RuBisCO active sites by Rca. nih.govportlandpress.com This coordination ensures that once CA1P is released, it is quickly hydrolyzed to prevent re-inhibition. nih.gov The activation of CA1Pase is linked to changes in the stromal environment that occur in response to light, such as shifts in pH and the redox state. nih.gov In darkened leaves, CA1P accumulates and binds to RuBisCO, while in the light, the activation of Rca and CA1Pase leads to its removal and degradation. researchgate.netportlandpress.com
CA1Pase is a redox-regulated enzyme. nih.gov Its activity is modulated by the redox state of the chloroplast stroma, which becomes more reducing in the light due to the activity of the photosynthetic electron transport chain. This regulation is mediated by small redox proteins like thioredoxins and the glutathione (B108866) system, which alter the status of cysteine residues on target enzymes.
Direct evidence for the redox regulation of wheat CA1Pase shows that its activity is sensitive to both reducing and oxidizing agents. researchgate.net In vitro experiments demonstrated that the enzyme's activity is altered when pre-incubated with dithiothreitol (B142953) (DTT), a compound that mimics the reducing action of thioredoxin, or with oxidized glutathione (GSSG), an oxidizing agent. researchgate.net The effect of these redox agents is also dependent on pH. researchgate.net This redox control mechanism ensures that CA1Pase is most active under the reducing conditions that prevail in the stroma during active photosynthesis, and less active in the more oxidizing environment of the dark.
The activity of CA1Pase is allosterically regulated by various metabolites within the chloroplast stroma, allowing for fine-tuning of its function based on the metabolic state of the cell. nih.govportlandpress.com These metabolites are believed to interact with a C-terminal domain on the enzyme that has structural similarity to phosphofructokinase (PFK). portlandpress.com
Several phosphorylated compounds that are central to photosynthesis and carbon metabolism have been identified as allosteric activators. In vitro assays have shown that Fructose (B13574) 1,6-bisphosphate (FBP) , Ribulose-1,5-bisphosphate (RuBP) , and 3-phosphoglycerate (B1209933) (3-PGA) can significantly stimulate CA1Pase activity, with FBP capable of increasing the maximal velocity (Vmax) by as much as nine-fold. portlandpress.com The reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate, NADPH , which is produced during the light reactions of photosynthesis, also acts as a positive regulator, promoting CA1Pase activity. nih.gov
Conversely, inorganic phosphate (Pi) has been shown to be an inhibitor of CA1Pase. nih.govportlandpress.com This inhibition by Pi, along with activation by key Calvin-Benson Cycle intermediates and products of the light reactions, provides a sophisticated mechanism to ensure CA1Pase is most active when photosynthesis is fully operational. The levels of these metabolites fluctuate with light conditions, providing a signal of the cell's metabolic status to the enzyme. portlandpress.com
| Metabolite | Effect on CA1Pase Activity | Type of Regulation |
| Fructose 1,6-bisphosphate (FBP) | Stimulation (up to 9-fold) portlandpress.com | Allosteric Activator |
| Ribulose-1,5-bisphosphate (RuBP) | Stimulation nih.govportlandpress.com | Allosteric Activator |
| 3-phosphoglycerate (3-PGA) | Stimulation portlandpress.com | Allosteric Activator |
| NADPH | Stimulation nih.gov | Allosteric Activator |
| Inorganic Phosphate (Pi) | Inhibition nih.govportlandpress.com | Allosteric Inhibitor |
| Dithiothreitol (DTT) | Modulates Activity (pH-dependent) researchgate.net | Redox Activator (Reducing Agent) |
| Oxidized Glutathione (GSSG) | Modulates Activity (pH-dependent) researchgate.net | Redox Inhibitor (Oxidizing Agent) |
Biosynthesis and Turnover of Ca1p
Proposed Biosynthetic Pathways for CA1P
Research has elucidated a likely biosynthetic route for CA1P, starting from a central metabolite of the Calvin cycle and proceeding through several unique intermediates.
Substantial evidence points to chloroplastic Fructose (B13574) 1,6-bisphosphate (FBP), a key intermediate in the Calvin cycle, as the primary precursor for CA1P biosynthesis. pnas.org This link was significantly supported by studies on transgenic plants with reduced levels of chloroplastic fructose 1,6-bisphosphate phosphatase, the enzyme that dephosphorylates FBP. pnas.org These plants exhibited increased concentrations of FBP and, consequently, higher levels of CA1P. pnas.org This inverse relationship strongly suggests that excess FBP, not otherwise consumed in the Calvin cycle, is channeled into the CA1P synthesis pathway. pnas.org
The proposed pathway from FBP to CA1P involves several intermediate compounds. pnas.org Transgenic plants with diminished fructose 1,6-bisphosphate phosphatase activity not only accumulated FBP and CA1P but also showed a dramatic increase in putative intermediates, including hamamelose and 2-carboxyarabinitol (CA). pnas.org In some cases, the levels of these intermediates were as abundant as sucrose. pnas.org The full proposed sequence of intermediates derived from FBP is Hamamelose Bisphosphate (HBP), followed by Hamamelose Monophosphate (HMP), Hamamelose, and finally CA, which is then phosphorylated to CA1P. pnas.org The precursor-product relationship between CA and CA1P has been previously established. pnas.org
Radiotracer studies using ¹⁴CO₂ have been instrumental in confirming the proposed biosynthetic sequence. When French bean (Phaseolus vulgaris) leaves were exposed to ¹⁴CO₂ in the light, the incorporated carbon was sequentially detected in FBP, hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and 2-carboxyarabinitol. pnas.org Subsequently, during a period of darkness following the light exposure, the ¹⁴C label was incorporated into CA1P. pnas.org Other studies with Phaseolus vulgaris also demonstrated that when plants photosynthesized from ¹⁴CO₂ at low light intensity, radioactivity was detected in CA1P within just 10 minutes. nih.gov After 15 hours in darkness following exposure to ¹⁴CO₂, up to 2.2% and 5.5% of the total recovered radioactivity was found in CA1P and its immediate precursor, CA, respectively. nih.govresearchgate.net
Table 1: Sequential Incorporation of ¹⁴C into CA1P and its Precursors in French Bean Leaves
| Order | Compound | Experimental Observation | Reference |
| 1 | Fructose 1,6-bisphosphate (FBP) | Initial photosynthetic product labeled with ¹⁴C. | pnas.org |
| 2 | Hamamelose Bisphosphate (HBP) | Labeled sequentially after FBP. | pnas.org |
| 3 | Hamamelose Monophosphate (HMP) | Labeled sequentially after HBP. | pnas.org |
| 4 | Hamamelose | Labeled sequentially after HMP. | pnas.org |
| 5 | 2-Carboxyarabinitol (CA) | Labeled after hamamelose; direct precursor to CA1P. | pnas.orgnih.gov |
| 6 | 2-Carboxy-D-arabinitol 1-phosphate (CA1P) | ¹⁴C incorporated during subsequent darkness or low light. | pnas.orgnih.gov |
Temporal and Environmental Regulation of CA1P Synthesis and Degradation
The levels of CA1P are not static but are dynamically regulated by environmental conditions, most notably the presence or absence of light. This regulation ensures that the inhibition of Rubisco, the enzyme responsible for carbon fixation, is coordinated with photosynthetic activity.
CA1P is a potent inhibitor of Rubisco that functions to suppress photosynthetic carbon fixation during periods of darkness or low irradiance. pnas.org Its concentration in the chloroplasts increases significantly in the dark. nih.govresearchgate.net In studies on French beans, the amount of CA1P began to increase rapidly after a lag of about one hour in darkness. nih.govresearchgate.net This accumulation effectively deactivates Rubisco when photosynthesis is not occurring, preventing wasteful reactions. researchgate.net The degradation of CA1P is facilitated by a light-activated enzyme, CA1P-phosphatase, which hydrolyzes it to the non-inhibitory CA and inorganic phosphate (B84403). pnas.org
The concentration of CA1P exhibits a distinct diurnal rhythm, closely tracking the intensity of light. nih.govpnas.org The steady-state level of CA1P at any given photon flux density (PFD) reflects a balance between its ongoing synthesis and degradation. nih.gov Interestingly, both the synthesis and degradation of CA1P are stimulated by light, although light is an absolute requirement only for its degradation. nih.gov
In Phaseolus vulgaris, the rate of CA1P synthesis was found to be maximal at a low light level of 200 µmol quanta m⁻²s⁻¹ following a transition from saturating light, a rate substantially faster than synthesis in complete darkness. nih.gov Under these specific low-light conditions, an amount of CA1P equivalent to about 25% of the Rubisco catalytic site content was synthesized in less than one minute. nih.gov The synthesis rate was lower at either higher or lower light intensities. nih.gov When dark-acclimated leaves are exposed to increasing light, the degradation of CA1P is initiated by the light-activated CA1P-phosphatase, releasing Rubisco from inhibition. pnas.org
Table 2: Effect of Light Conditions on CA1P Metabolism in Phaseolus vulgaris
| Condition | Process | Observation | Reference |
| Darkness | Accumulation | CA1P levels increase significantly after a ~1-hour lag. | nih.govresearchgate.net |
| Transition from Dark to High Light | Degradation | Light-activated CA1P-phosphatase degrades CA1P, activating Rubisco. | pnas.org |
| Transition from High to Low Light (200 µmol m⁻²s⁻¹) | Synthesis | Maximal rate of synthesis observed; ~25% of Rubisco sites inhibited in <1 min. | nih.gov |
| Constant Low Light | Accumulation | Amount of CA1P reaches a maximum after 2 hours. | nih.govresearchgate.net |
Metabolism of 2-Carboxyarabinitol (CA) within the Plant
The metabolism of 2-Carboxyarabinitol (CA), the dephosphorylated precursor of CA1P, is a central aspect of the regulatory system governing Rubisco activity. nih.gov The concentration of CA1P is highest in the dark or at low light levels, effectively inhibiting Rubisco when photosynthetic activity is limited. nih.gov As light intensity increases, CA1P is degraded, releasing the inhibition on Rubisco. nih.gov
The primary pathway for CA1P degradation begins with its dephosphorylation to CA and inorganic phosphate, a reaction catalyzed by the enzyme CA1P phosphatase. nih.govwikipedia.org While the synthesis of CA1P occurs in the dark and is stimulated by low light, the complete metabolic pathway of CA within the plant is an area of ongoing research. nih.gov It is understood that CA is derived from chloroplastic fructose-1,6-bisphosphate, with hamamelose being a key intermediate in this biosynthetic pathway. pnas.orgportlandpress.com Radiotracer studies have shown the sequential incorporation of ¹⁴C from ¹⁴CO₂ into fructose-1,6-bisphosphate, hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and finally 2-carboxyarabinitol. pnas.org
The formation of CA1P from CA is a crucial step in the regulation of Rubisco. This phosphorylation reaction is particularly active in low light or darkness. portlandpress.com Evidence suggests that the synthesis of CA1P from CA is a single-step conversion likely catalyzed by a kinase enzyme. core.ac.uk In studies with French bean (Phaseolus vulgaris), the incorporation of carbon from photosynthetic products into CA1P was observed to be most significant when photosynthesis occurred at low light levels. nih.govresearchgate.netlancs.ac.uk When plants were transferred to darkness after a period of exposure to ¹⁴CO₂, the amount of radioactivity incorporated into CA1P increased, reaching a maximum after about two hours. nih.govresearchgate.netlancs.ac.uk This indicates that the phosphorylation of CA to CA1P is a dark-stimulated process. nih.gov
Interestingly, the enzyme responsible for the degradation of CA1P, CA1P phosphatase (CA1Pase), has also been shown to catalyze a phosphate exchange reaction, leading to the formation of CA1P from CA. nih.govnih.gov This phosphotransferase activity was discovered in extracts from the leaves of Phaseolus vulgaris and was found to co-purify with CA1P phosphatase. nih.govnih.gov
This exchange reaction is significantly enhanced by the presence of bicarbonate ions at an alkaline pH (9-10), which suggests that enzyme carbamylation may play a role in increasing the reaction rate. nih.govnih.gov For the purified phosphatase from French bean, the exchange reaction exhibited a Vₘₐₓ of 1.5 µmol/min per mg of protein and a Kₘ for CA of 1.8 mM. nih.govnih.gov
Further research has revealed that other bisphosphate compounds can also act as phosphate donors in this exchange reaction. core.ac.uknih.govnih.gov While D-ribulose 1,5-bisphosphate was not an effective donor, 2-carboxy-D-arabinitol 1,5-bisphosphate and 2-carboxy-D-ribitol 1,5-bisphosphate could transfer their phosphate group to [¹⁴C]CA. nih.govnih.gov This suggests a broader role for CA1Pase in phosphate metabolism within the chloroplast. nih.gov
The proposed mechanism for this exchange reaction involves the formation of an enzyme-bound phosphate intermediate during the hydrolysis of CA1P. core.ac.uk At elevated pH, the release of this phosphate is slowed, allowing it to react with CA from the surrounding medium to form CA1P. core.ac.uk
Table 1: Kinetic Parameters of the Phosphate Exchange Reaction Catalyzed by CA1Pase from Phaseolus vulgaris
| Parameter | Value |
|---|---|
| Vₘₐₓ | 1.5 µmol/min per mg of protein |
| Kₘ (for CA) | 1.8 mM |
Data obtained from studies on purified CA1Pase from French bean. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | CA1P |
| 2-Carboxyarabinitol | CA |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase | Rubisco |
| Fructose-1,6-bisphosphate | FBP |
| Hamamelose bisphosphate | HBP |
| Hamamelose monophosphate | HMP |
| 2-Carboxy-D-arabinitol 1,5-bisphosphate | CABP |
| D-glycero-2,3-pentodiulose-1,5-bisphosphate | PDBP |
| 2,3-diphosphoglycerate | 2,3-DPG |
| Ribulose-1,5-bisphosphate | RuBP |
| 2-carboxy-D-ribitol 1,5-bisphosphate | CRBP |
| Dithiothreitol (B142953) | DTT |
| Oxidized glutathione (B108866) | GSSG |
| Phosphoglycerate mutase | PGM |
Physiological Significance and Regulatory Implications in Photosynthesis
CA1P's Contribution to the Diurnal Regulation of Photosynthetic CO2 Assimilation
2-Carboxy-D-arabinitol 1-phosphate (CA1P) plays a crucial role in the diurnal regulation of photosynthetic CO2 assimilation in many plant species. nih.gov This tight-binding inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) accumulates in the chloroplasts of leaves during the night or in low light conditions. nih.govoup.com Its synthesis is a key mechanism for down-regulating RuBisCO activity when photosynthesis is limited by light. nih.gov
The concentration of CA1P in the stroma of chloroplasts is highest in the dark or at low photon flux densities. nih.gov As light intensity increases, such as during sunrise, the degradation of CA1P is initiated, leading to the reactivation of RuBisCO and the commencement of CO2 assimilation. nih.govnih.gov This process is not solely dependent on the presence of light but is also stimulated by increasing photon flux density. nih.gov
The synthesis of CA1P occurs in the dark and has been observed to be stimulated by low light levels in species like Phaseolus vulgaris. nih.govresearchgate.net The precursor for CA1P is 2-carboxy-D-arabinitol (CA), which is phosphorylated to form the inhibitory CA1P. nih.govoup.com In the light, the reverse process occurs; CA1P is dephosphorylated by a specific phosphatase, CA1P phosphatase, to yield CA and inorganic phosphate (B84403), neither of which are inhibitory to RuBisCO. nih.govoup.com
The regulation of RuBisCO by CA1P is a dynamic process involving a cycle of synthesis and degradation that is tightly coupled to the light-dark cycle. nih.govoup.com This ensures that the plant's photosynthetic machinery is primed for optimal performance during the day and conserves energy at night. The presence of this regulatory mechanism highlights the intricate control systems that have evolved in plants to fine-tune photosynthesis in response to environmental cues. nih.gov
Impact of CA1P on Photosynthetic Efficiency under Variable Light Regimes
The presence and metabolism of this compound (CA1P) significantly influence a plant's ability to adapt its photosynthetic efficiency to changing light conditions. nih.govnih.gov This regulation is particularly important during transitions from dark to light and under fluctuating light intensities, which are common in natural environments.
During prolonged periods of darkness or low light, the accumulation of CA1P effectively inhibits RuBisCO, the primary enzyme for CO2 fixation. nih.gov This inhibition is a mechanism to prevent wasteful ATP and NADPH consumption when light energy is insufficient to support high rates of carbon assimilation. nih.gov Upon exposure to increasing light, the degradation of CA1P allows for the rapid reactivation of RuBisCO, enabling the plant to quickly ramp up its photosynthetic rate to take advantage of the available light. nih.gov
Studies on tobacco plants with reduced levels of RuBisCO activase, an enzyme that facilitates the removal of inhibitors like CA1P from RuBisCO, have provided insights into the kinetics of this process. nih.gov In these plants, the slow increase in CO2 assimilation upon a shift from dark to high light revealed a distinct phase corresponding to the activation of the CA1P-inhibited form of RuBisCO. nih.gov This indicates that the rate of CA1P removal can be a limiting factor for photosynthetic induction. nih.gov
The regulation of CA1P levels is therefore critical for optimizing photosynthetic efficiency in variable light. A rapid breakdown of CA1P upon illumination allows for a swift transition to a high photosynthetic rate, minimizing the time the photosynthetic apparatus is not operating at its full potential. Conversely, the synthesis of CA1P during periods of low light or shade helps to down-regulate photosynthesis, aligning the rate of carbon fixation with the available light energy and preventing the accumulation of potentially damaging metabolic intermediates. nih.gov This dynamic regulation ensures that the plant can efficiently utilize light resources while minimizing the metabolic costs associated with photosynthesis under suboptimal conditions.
Species-Specific Differences in CA1P Presence and its Regulatory Capacity in Plants
The presence and regulatory significance of this compound (CA1P) exhibit considerable variation across different plant species and photosynthetic pathways. nih.govnih.gov While CA1P-mediated regulation of RuBisCO is a key feature in many C3 plants, its role and abundance can differ significantly. nih.govnih.gov
Some species, such as the French bean (Phaseolus vulgaris), tomato (Lycopersicon esculentum), and sugar beet (Beta vulgaris), accumulate high levels of CA1P in the dark, often in concentrations sufficient to inhibit a large proportion, or even all, of the RuBisCO active sites. nih.govnih.gov In contrast, other species like spinach (Spinacea oleracea) and wheat (Triticum aestivum) have much lower levels of CA1P, suggesting a less prominent role for this inhibitor in their diurnal regulation of photosynthesis. nih.govnih.gov For instance, dark-adapted wheat leaves contain only enough CA1P to inhibit about 7% of RuBisCO catalytic sites. nih.govnih.gov
Interestingly, the precursor molecule, 2-carboxyarabinitol (CA), has been identified in all 13 species examined in one study, encompassing C3, C4, and Crassulacean acid metabolism (CAM) plants. nih.gov This suggests that the capacity for CA synthesis is widespread, but the extent to which it is converted to the inhibitory CA1P varies. nih.gov
In C4 plants, the role of CA1P in regulating RuBisCO activity appears to be less significant compared to C3 plants. nih.gov Studies on various C4 species have shown that while the carbamylation state of RuBisCO changes with light intensity, the total activity per catalytic site remains largely constant, indicating that CA1P and other tight-binding inhibitors are not major contributors to light-dependent regulation in these plants. nih.gov This difference may be attributed to the CO2-concentrating mechanism in C4 photosynthesis, which could reduce the need for an additional layer of regulation via inhibitors like CA1P. nih.gov
These species-specific differences in CA1P levels and regulatory capacity likely reflect evolutionary adaptations to different environmental conditions and photosynthetic strategies.
Table 1: Species-Specific Differences in CA1P-mediated RuBisCO Inhibition
| Species | Photosynthetic Pathway | Dark Inhibition of RuBisCO by CA1P | Reference |
| Phaseolus vulgaris (French Bean) | C3 | High (sufficient to inhibit entire RuBisCO pool) | nih.gov |
| Lycopersicon esculentum (Tomato) | C3 | High | nih.gov |
| Beta vulgaris (Sugar Beet) | C3 | High | nih.gov |
| Triticum aestivum (Wheat) | C3 | Low (~7% of catalytic sites) | nih.govnih.gov |
| Spinacea oleracea (Spinach) | C3 | Low | nih.gov |
| C4 Species (various) | C4 | Not a major contributor to regulation | nih.gov |
Potential Protective Role of CA1P for RuBisCO against Proteolytic Breakdown
Beyond its role in the diurnal regulation of photosynthesis, this compound (CA1P) has been proposed to have a protective function for the RuBisCO enzyme against proteolytic degradation. oup.comnih.govnih.gov RuBisCO is a highly abundant protein in plant leaves, representing a significant investment of nitrogen and energy. nih.gov Protecting this investment, particularly during periods of stress or metabolic inactivity, is crucial for plant fitness.
In vitro studies have demonstrated that the binding of CA1P to RuBisCO can shield the enzyme from breakdown by various proteases. nih.gov Experiments using both trypsin and soluble chloroplast proteases have shown that pre-incubation with CA1P prevents the cleavage of RuBisCO and the subsequent irreversible loss of its catalytic activity. nih.gov This protective effect is thought to arise from conformational changes induced by the binding of CA1P to the active site, which may render the enzyme less accessible to proteases. nih.gov
This protective role may be particularly important during the night when RuBisCO is catalytically inactive. By binding to the carbamylated active sites, CA1P could stabilize the enzyme in a conformation that is resistant to proteolysis. oup.comwikipedia.org This is supported by the observation that in some species, there is insufficient CA1P to inhibit all RuBisCO catalytic sites, yet it may still offer protection. nih.gov
The potential for CA1P to protect RuBisCO from degradation has also been explored in the context of stress conditions. nih.gov In vitro evidence suggests that CA1P could play a role in protecting RuBisCO from proteolytic breakdown under such stresses. nih.gov However, the in vivo significance of this protective function is still an area of active research. nih.gov The presence of CA1P synthesis and removal mechanisms even in species with low levels of the inhibitor suggests that its role may extend beyond simple catalytic regulation. nih.gov
Genetic and Molecular Approaches to Investigate Ca1p Metabolism and Function
Manipulation of CA1Pase Gene Expression (e.g., Reduced Expression, Overexpression) and its Effects on RuBisCO Activity and Plant Phenotype
Genetic manipulation of CA1Pase gene expression has provided significant insights into the role of CA1P in regulating RuBisCO. The initial hypothesis was that increasing the expression of CA1Pase would lead to a reduction in the levels of RuBisCO inhibitors, thereby enhancing RuBisCO activity, photosynthetic performance, and ultimately, crop productivity. nih.gov However, studies involving the overexpression of the ca1pase gene have revealed a more complex and counterintuitive reality.
In a notable study on wheat (Triticum aestivum), transgenic plants were engineered to overexpress the native ca1pase gene, resulting in up to a 30-fold increase in gene expression compared to wild-type plants. nih.govnih.gov While these transgenic plants did exhibit lower levels of tight-binding RuBisCO inhibitors and a higher RuBisCO activation state, they paradoxically showed a significant reduction in the total number of RuBisCO active sites, with decreases ranging from 17% to 60%. nih.govresearchgate.net This decline in RuBisCO content led to lower initial and total carboxylating activities in the flag leaves. nih.gov
Table 1: Effects of CA1Pase Overexpression in Wheat
| Parameter | Observation in CA1Pase Overexpressing Wheat | Reference |
|---|---|---|
| CA1Pase Gene Expression | Up to 30-fold increase | nih.govnih.gov |
| RuBisCO Tight-Binding Inhibitors | Decreased | nih.govresearchgate.net |
| RuBisCO Activation State | Increased | nih.govresearchgate.net |
| Number of RuBisCO Active Sites | Decreased by 17% to 60% | nih.govresearchgate.net |
| Initial and Total RuBisCO Activity | Decreased | nih.gov |
| Aboveground Biomass | Decreased | nih.gov |
| Grain Yield | Decreased | nih.gov |
Functional Characterization of CA1Pase from Different Plant Species
The functional characterization of CA1Pase from a variety of plant species has been crucial in understanding its biochemical properties and its broader role in photosynthesis. Genes for CA1Pase have been identified and cloned from several species, including French bean (Phaseolus vulgaris), wheat (Triticum aestivum), Arabidopsis thaliana, and tobacco (Nicotiana tabacum). researchgate.net
Comparative studies have revealed significant differences in the accumulation of CA1P among plant species. For instance, species like French bean and tobacco accumulate substantial amounts of CA1P in the dark, enough to inhibit a majority of RuBisCO active sites. In contrast, wheat and Arabidopsis produce much lower levels of this inhibitor. researchgate.net Despite these differences, the gene for CA1Pase is present in all these species, hinting at a conserved and potentially broader function for the enzyme beyond the removal of CA1P. researchgate.net
Biochemical analysis of the cloned wheat CA1Pase has shown that its activity is not strictly limited to CA1P. The enzyme can also dephosphorylate other sugar-phosphate inhibitors of RuBisCO, such as D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), a "misfire" product of the RuBisCO reaction. researchgate.net This suggests that CA1Pase may play a more general role in a "metabolite repair" system within the chloroplast, clearing the active site of RuBisCO from various inhibitory compounds. researchgate.net The wheat CA1Pase was also found to be a monomeric protein. researchgate.net The regulation of CA1Pase activity is also complex, with studies showing that its redox state, influenced by agents like dithiothreitol (B142953) (DTT), is pH-dependent. researchgate.net
Table 2: Substrate Specificity of Wheat CA1Pase
| Substrate | Hydrolysis by Wheat CA1Pase | Reference |
|---|---|---|
| 2-Carboxy-D-arabinitol 1-phosphate (CA1P) | Yes | researchgate.net |
| D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP) | Yes | researchgate.net |
| Ribulose-1,5-bisphosphate (RuBP) | No | researchgate.net |
| Xylulose-1,5-bisphosphate (B91071) (XuBP) | No | researchgate.net |
Investigating Co-expression and Interactions between RuBisCO, Rca, and CA1Pase
The regulation of RuBisCO activity is a highly coordinated process that involves the dynamic interplay of RuBisCO itself, its molecular chaperone RuBisCO activase (Rca), and inhibitor-degrading enzymes like CA1Pase. nih.gov In the light, Rca facilitates the release of inhibitors, including CA1P, from the active sites of RuBisCO in an ATP-dependent reaction. nih.govnih.gov Subsequently, CA1Pase dephosphorylates the released CA1P, rendering it non-inhibitory. nih.govnih.gov
Evidence suggests that the expression and activity of these three components are tightly regulated to ensure efficient photosynthesis. For instance, the synthesis of CA1P occurs in the dark, and its removal is a light-activated process involving both Rca and CA1Pase. nih.gov This indicates a coordinated regulation linked to the light-dependent reactions of photosynthesis. nih.gov
While direct physical interactions between all three proteins have not been extensively documented, the functional relationship is clear. Studies on transgenic plants have highlighted the importance of maintaining a proper stoichiometric balance between these components. As mentioned earlier, overexpressing ca1pase in wheat leads to a decrease in RuBisCO abundance. nih.gov Similarly, overexpressing Rca in rice has been shown to increase the RuBisCO activation state but at the cost of reduced RuBisCO content. nih.gov Furthermore, research on Arabidopsis has demonstrated a negative genetic interaction when mutations in the phosphatase that degrades the inhibitor XuBP are combined with a knockdown of Rca, leading to exacerbated negative effects on plant growth and photosynthesis. nih.gov
These findings underscore the synergistic and tightly regulated roles of RuBisCO, Rca, and CA1Pase. Altering the expression of one component without considering the others can disrupt the entire system, leading to suboptimal photosynthetic performance. This highlights the necessity of a balanced co-expression of these key enzymes for the effective regulation of carbon fixation.
Analytical Methodologies for Ca1p and Associated Metabolites
Extraction and Purification Techniques for CA1P from Plant Tissues
The initial step in analyzing CA1P from plant sources involves its extraction from the tissue, commonly from leaves. A general procedure involves freezing the plant material in liquid nitrogen to halt metabolic processes and then grinding it to a fine powder. This is followed by extraction with a cold acidic solution, such as trichloroacetic acid or perchloric acid, to precipitate proteins and other macromolecules, leaving the small molecule metabolites, including CA1P, in the soluble fraction.
Following extraction, a series of purification steps are employed to isolate CA1P from other compounds. A widely used protocol for the purification of the related enzyme, CA1Pase, from tobacco leaves involves ammonium (B1175870) sulfate (B86663) fractionation, followed by a combination of chromatographic techniques including gel filtration, ion-exchange, and hydrophobic interaction chromatography. nih.govnih.gov This multi-step process can achieve a high degree of purification, over 3500-fold in the case of CA1Pase. nih.govnih.gov Similar principles are applied to the purification of CA1P itself, often leveraging its charged phosphate (B84403) group for separation.
Chromatographic Separation Methods (e.g., Ion-Exchange Chromatography, HPLC) for CA1P and Related Sugar Phosphates
Chromatography is a cornerstone for the separation of CA1P from a complex mixture of other sugar phosphates and plant metabolites.
Ion-Exchange Chromatography: This technique is highly effective for separating phosphorylated compounds like CA1P. The negatively charged phosphate group at a neutral pH allows it to bind to a positively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase. This method has been successfully used to separate CA1P from other products of enzymatic hydrolysis. nih.govportlandpress.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to conventional ion-exchange chromatography. nih.govportlandpress.com Specific HPLC columns, such as the CarboPac PA1, are designed for the separation of carbohydrates and their phosphorylated derivatives. portlandpress.com Using a neutral acetate (B1210297) gradient, researchers can effectively resolve CA1P from other sugar phosphates. portlandpress.com In some HPLC setups, fractions are collected at short intervals and immediately frozen in liquid nitrogen to preserve the integrity of the compounds for subsequent analysis. portlandpress.com The ability to resolve structural isomers, such as glucose-6-phosphate and fructose-6-phosphate, which have identical masses, underscores the importance of effective chromatographic separation. osti.gov
A comparative overview of these methods is presented in the table below:
| Separation Method | Principle | Application for CA1P |
| Ion-Exchange Chromatography | Separation based on charge. | Isolates CA1P from non-phosphorylated compounds and other hydrolysis products. nih.govportlandpress.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various chemical properties. | Provides rapid and efficient separation of CA1P from closely related sugar phosphates. nih.govportlandpress.comportlandpress.com |
Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR, GC/MS) for Structure Elucidation and Quantification of CA1P
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of CA1P.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR has been a key technique in studying the synthesis and purification of CA1P. nih.govportlandpress.com It allows for the direct observation of the phosphorus atom in the phosphate group, providing information about its chemical environment. By monitoring the ³¹P NMR spectra during enzymatic reactions, researchers can follow the selective dephosphorylation of precursor molecules like 2'-carboxy-D-arabinitol 1,5-bisphosphate (2CABP) to form CA1P. nih.govportlandpress.com ¹H and ¹³C NMR would provide further structural details by mapping the hydrogen and carbon skeletons of the molecule, respectively.
Gas Chromatography/Mass Spectrometry (GC/MS): While not as commonly cited for CA1P itself due to its non-volatile nature, GC/MS is a powerful tool for the analysis of related, more volatile metabolites. For structural confirmation, derivatization techniques can be employed to make CA1P amenable to GC/MS analysis. The mass spectrometer provides a molecular weight and fragmentation pattern, which serves as a chemical fingerprint for identification. It is important to note that in-source fragmentation in mass spectrometry can sometimes generate byproducts with masses identical to other common metabolites, necessitating careful interpretation and often prior chromatographic separation. osti.gov
Enzymatic Assays for Measuring CA1P and CA1Pase Activity
Enzymatic assays provide a functional measure of the amount of CA1P or the activity of its degrading enzyme, 2-carboxy-D-arabinitol 1-phosphatase (CA1Pase).
The activity of CA1Pase is typically determined by measuring the rate of dephosphorylation of CA1P. nih.govnih.gov This can be done by quantifying the release of inorganic phosphate (Pi) over time. The enzyme from tobacco has been shown to have an apparent Michaelis constant (Km) for CA1P of 33 micromolar and an optimal pH of 7.5. nih.govnih.gov Its activity is inhibited by substances like zinc, copper, and molybdate, but stimulated by sulfate. nih.govnih.gov
The effect of CA1Pase on the activity of its target enzyme, RuBisCO, can also be used as an indirect measure of its function. In the presence of CA1Pase, the activity of RuBisCO, which would otherwise be inhibited by CA1P, is maintained or restored. portlandpress.com This is because CA1Pase hydrolyzes CA1P to the non-inhibitory 2-carboxy-D-arabinitol. portlandpress.com
The activity of CA1Pase is also subject to regulation by various chloroplast metabolites. For instance, inorganic phosphate and ATP are inhibitory, while ribulose-1,5-bisphosphate, fructose-1,6-bisphosphate, and NADPH are stimulatory. nih.govnih.gov Furthermore, the activity of CA1Pase from Phaseolus vulgaris (French bean) is significantly stimulated by glutathione (B108866), highlighting a redox-regulatory mechanism. nih.gov
A summary of factors affecting CA1Pase activity is provided below:
| Factor | Effect on CA1Pase Activity |
| pH | Optimal activity at pH 7.5. nih.govnih.gov |
| Substrate (CA1P) Concentration | Apparent Km of 33 µM. nih.govnih.gov |
| Inhibitors | Zinc, copper, molybdate, inorganic phosphate, ATP. nih.govnih.gov |
| Activators | Sulfate, ribulose-1,5-bisphosphate, fructose-1,6-bisphosphate, NADPH, glutathione. nih.govnih.govnih.gov |
Evolutionary and Comparative Aspects of Ca1p Mediated Regulation
Prevalence and Evolutionary History of CA1P-Mediated RuBisCO Regulation Across Diverse Photosynthetic Organisms
The synthesis of CA1P as a nocturnal inhibitor of RuBisCO is a widespread, though not universal, feature among photosynthetic organisms. Its primary role is to prevent the wasteful depletion of the RuBP pool when photosynthesis is limited by light. oup.comnih.gov
Prevalence:
C₃ Plants: CA1P-mediated regulation is considered to be present to some degree in all C₃ plants. oup.com Many species, including French bean, potato, tobacco, and beet, are known to accumulate significant levels of CA1P in the dark. nih.gov The concentration of CA1P in darkened leaves can approach or even exceed the concentration of RuBisCO catalytic sites. nih.gov
Other Photosynthetic Subtypes: Observations in other photosynthetic subtypes, such as C₄ and CAM plants, have been mixed. oup.com While the fundamental components of the regulatory system may be present, the extent of CA1P accumulation and its impact on RuBisCO activity can vary significantly.
Algae and Cyanobacteria: The presence and role of CA1P in lower photosynthetic organisms like algae and cyanobacteria are less clear. While RuBisCO from diverse lineages, including algal sources, is known to be susceptible to inhibition by sugar-phosphates, the active synthesis of CA1P as a primary regulatory mechanism appears to be a more prominent feature of higher plants. oup.com
Evolutionary History: The evolution of RuBisCO itself dates back approximately 3 billion years, to an atmosphere with high CO₂ and low O₂ levels. nih.gov The development of complex regulatory mechanisms, such as inhibition by CA1P and the chaperone activity of RuBisCO activase (RCA), was likely a response to the changing atmospheric conditions and the increasing inefficiency of RuBisCO in the presence of rising oxygen levels. nih.govnih.gov
The ability to synthesize a specific, tight-binding inhibitor like CA1P provides a sophisticated means of downregulating RuBisCO activity during periods of low light or darkness, conserving energy and resources. portlandpress.comnih.gov This regulatory layer is thought to have evolved as part of a suite of mechanisms to optimize carbon fixation, alongside the evolution of RuBisCO activase, which is required to release the inhibitor from the enzyme's active site. nih.gov The tight binding of inhibitors like CA1P is correlated with RuBisCO's specificity for CO₂, suggesting a co-evolutionary relationship between the enzyme's catalytic properties and its regulation. nih.gov
| Photosynthetic Group | Prevalence of CA1P Regulation | Key Research Findings |
| C₃ Plants | Widespread; considered present in most species. oup.com | Accumulates to high levels in darkness, often matching RuBisCO catalytic site concentration in species like bean and tobacco. nih.govnih.gov |
| C₄ and CAM Plants | Variable; mixed observations. oup.com | The significance of CA1P as a primary regulator is less established compared to C₃ plants. |
| Algae | Not a primary regulatory mechanism. | While their RuBisCO can be inhibited by sugar-phosphates, active regulation via CA1P synthesis is not a prominent feature. oup.com |
| Cyanobacteria | Not a primary regulatory mechanism. | Lack the sophisticated CA1P synthesis and degradation pathway found in higher plants. |
Evolutionary Conservation and Divergence of CA1Pase Enzymes and their Domains
The reactivation of CA1P-inhibited RuBisCO is a two-step process involving RuBisCO activase to release the inhibitor, followed by the enzymatic degradation of CA1P by a specific phosphatase, CA1Pase. oup.comportlandpress.com The study of CA1Pase reveals significant evolutionary conservation, particularly in its functional domains.
Genes for CA1Pase have been identified and cloned from various plant species, including French bean, wheat, Arabidopsis, and tobacco. portlandpress.com Structural analysis of the deduced protein sequence shows that CA1Pase is composed of two primary domains:
N-terminal Domain: This domain contains a highly conserved Arg-His-Gly (RHG) motif, which is identical to the catalytic site of phosphoglycerate mutase (PGM). nih.govportlandpress.com This feature is common in enzymes involved in phosphate (B84403) transfer. nih.gov Despite this structural similarity, studies have shown that CA1Pase lacks true PGM activity. nih.govportlandpress.com The high degree of conservation in this domain across different species suggests a stringent requirement for its catalytic function in dephosphorylating CA1P. nih.gov
C-terminal Domain: The C-terminal region contains a domain with similarity to phosphofructokinase (PFK). nih.gov This domain appears to be less conserved than the N-terminal PGM-like domain, implying a greater degree of evolutionary divergence. nih.gov Its precise function is less understood but may be involved in substrate recognition or regulatory interactions.
The functional characterization of wheat CA1Pase demonstrated that the enzyme can also dephosphorylate other inhibitory sugar-phosphates, such as the RuBisCO "misfire" product D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP). researchgate.net This suggests a broader role for CA1Pase in "metabolite repair," clearing the active sites of RuBisCO from various inhibitory compounds. portlandpress.comresearchgate.net
| Enzyme Domain | Conserved Motif/Feature | Evolutionary Aspect | Function |
| N-terminal Domain | Arg-His-Gly (RHG) motif (PGM-like). nih.govportlandpress.com | Highly conserved across plant species. nih.gov | Catalytic site for dephosphorylation of CA1P. nih.gov |
| C-terminal Domain | Phosphofructokinase (PFK)-like. nih.gov | Less conserved than the N-terminal domain. nih.gov | Potentially involved in substrate specificity or regulation. |
Adaptations in CA1P Regulatory Mechanisms in Response to Environmental Niches
The CA1P regulatory system exhibits adaptability to different environmental conditions, allowing plants to optimize photosynthesis in their specific ecological niches. This is evident in comparisons between species adapted to different light environments and in response to abiotic stress.
Sun vs. Shade Species: A comparison between the sun species Glycine max (soybean) and the shade species Alocasia macrorrhiza reveals adaptations in their CA1P metabolism. nih.gov In the shade species, RuBisCO carbamylation (activation) was higher and CA1P levels were lower at low light intensities compared to the sun species. This adjustment allows the shade plant to maintain a more readily active pool of RuBisCO, optimizing carbon fixation under its typically light-limited growth conditions. nih.gov However, this adaptation was not sufficient to achieve full RuBisCO activation at its growth light intensity, indicating that photosynthesis in the shade species becomes limited by the regeneration of RuBP at lower light levels than in the sun species. nih.gov
Response to Abiotic Stress: Environmental stressors like heat can also influence the CA1P regulatory system. In wheat, a species that does not typically accumulate large quantities of CA1P, experiments involving heat stress showed a significant increase in CA1Pase activity in leaves after the plants were returned to normal temperatures. nih.gov This suggests that enhancing the capacity to remove inhibitory sugar-phosphates may be part of the plant's recovery and repair mechanism following heat-induced metabolic disruptions.
Conversely, attempts to improve photosynthetic performance by overexpressing ca1pase in wheat led to unexpected results. While the transgenic plants had lower levels of RuBisCO inhibitors, they also showed a significant reduction in the total amount of RuBisCO protein, which ultimately resulted in lower biomass and grain yield. nih.govresearchgate.net This finding suggests a potential protective role for CA1P and other tight-binding inhibitors, possibly shielding the RuBisCO enzyme from proteolysis or other damage, especially during stress or at night. researchgate.netnih.gov This highlights the delicate balance of the regulatory network and indicates that adaptations in one component can have complex, cascading effects on the entire photosynthetic apparatus.
| Environmental Condition | Organism(s) | Observed Adaptation in CA1P System | Implication |
| Low Light (Shade) | Alocasia macrorrhiza (Shade species) vs. Glycine max (Sun species) | Lower CA1P levels and higher RuBisCO activation at low light compared to the sun species. nih.gov | Optimizes RuBisCO activity for efficient carbon capture in a light-limited environment. nih.gov |
| High Light (Sun) | Glycine max (Sun species) | Higher tolerance for light intensity before RuBP regeneration becomes limiting. nih.gov | Maximizes photosynthetic capacity under high irradiance. |
| Heat Stress | Triticum aestivum (Wheat) | Significant increase in CA1Pase activity during recovery from heat stress. nih.gov | May be a component of the metabolic repair mechanism to reactivate RuBisCO. nih.gov |
| Genetic Manipulation | Triticum aestivum (Wheat) | ca1pase overexpression led to reduced RuBisCO content and lower yield. nih.gov | Suggests a protective role for RuBisCO inhibitors, preventing enzyme degradation. nih.gov |
Future Research Directions and Opportunities
Comprehensive Elucidation of the Complete CA1P Biosynthesis Pathway and Identification of Undiscovered Enzymes
A complete, step-by-step map of the CA1P biosynthesis pathway remains a key missing piece of the puzzle. While it is established that CA1P is synthesized in the chloroplasts of many plant species during periods of low light or darkness, the full sequence of enzymatic reactions and intermediate compounds is not yet known. nih.govportlandpress.com
Radiotracer studies using ¹⁴CO₂ have provided crucial clues, suggesting that CA1P is derived from chloroplastic fructose (B13574) 1,6-bisphosphate. pnas.org These experiments have identified potential intermediates such as hamamelose bisphosphate, hamamelose monophosphate, and 2-carboxyarabinitol (CA), the direct precursor to CA1P. pnas.org However, the enzymes responsible for converting fructose 1,6-bisphosphate to these intermediates and for the final phosphorylation of CA to CA1P have not been definitively identified. pnas.org The synthesis is known to occur via the phosphorylation of CA, but the specific kinase responsible for this final step is yet to be discovered. nih.gov
Future research must focus on identifying and characterizing these unknown enzymes. A combination of genetic, proteomic, and metabolomic approaches will be necessary. For instance, screening mutant libraries of plants with altered CA1P levels could lead to the identification of genes encoding the missing biosynthetic enzymes. Once identified, these enzymes can be produced recombinantly and characterized biochemically to confirm their role in the pathway.
Table 1: Current Knowledge and Gaps in CA1P Biosynthesis
| Component | Known Information | Research Gaps |
| Precursor | Derived from chloroplastic fructose 1,6-bisphosphate. pnas.org | The precise mechanism of diversion from the Calvin cycle is unclear. |
| Intermediates | Putative intermediates include hamamelose bisphosphate, hamamelose monophosphate, and 2-carboxyarabinitol (CA). pnas.org | Confirmation of these intermediates and their exact sequence in the pathway is needed. |
| Enzymes | Largely unknown. portlandpress.com | Identification and characterization of all enzymes in the pathway are required. |
| Final Step | Phosphorylation of 2-carboxyarabinitol (CA) to form CA1P. nih.gov | The specific kinase that catalyzes this reaction has not been identified. |
Advanced Structural Biology and Mechanistic Studies of CA1Pase and its Interactions with Substrates and Allosteric Effectors
The enzyme responsible for degrading CA1P, CA1P phosphatase (CA1Pase), has been identified and cloned from several plant species, including wheat, French bean, Arabidopsis, and tobacco. nih.govwikipedia.org Sequence analysis has revealed that it contains two distinct domains, including an N-terminal motif with homology to the active site of phosphoglycerate mutase (PGM). nih.govnih.gov Despite this homology, the expressed protein lacks PGM activity. nih.gov
While the primary function of CA1Pase is to dephosphorylate CA1P to the non-inhibitory 2-carboxyarabinitol, studies have shown it has a broader substrate specificity. nih.govnih.gov It can also act on other sugar-phosphate inhibitors of Rubisco, such as D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), a "misfire" product of Rubisco catalysis. nih.govwikipedia.orgresearchgate.net This suggests a wider role for CA1Pase in maintaining Rubisco activity during the day by cleaning the active site of various inhibitory sugar phosphates. researchgate.net
Future research should employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to solve the high-resolution three-dimensional structure of CA1Pase. This will provide invaluable insights into its catalytic mechanism and substrate specificity. Understanding how the enzyme recognizes and dephosphorylates both CA1P and other structurally related inhibitors is a key objective.
Furthermore, in vitro studies have shown that CA1Pase activity can be stimulated by several chloroplast metabolites, including RuBP, fructose 1,6-bisphosphate (FBP), and 3-phosphoglycerate (B1209933) (3-PGA). nih.gov The mechanisms of this allosteric regulation are not fully understood. nih.govconicet.gov.ar Detailed kinetic and structural studies of CA1Pase in complex with these effector molecules are needed to elucidate how they modulate enzyme activity.
Integration of CA1P Regulation into Systems Biology Models of Photosynthetic Carbon Flux
Systems biology offers a powerful approach to understanding the complex, dynamic network of photosynthetic carbon metabolism. Genome-scale metabolic models have been developed for various photosynthetic organisms, but they often lack detailed regulatory information. plos.orgnih.gov To accurately predict how photosynthetic efficiency responds to changing environmental conditions, it is crucial to integrate key regulatory loops, such as the inhibition of Rubisco by CA1P.
Future efforts should focus on incorporating the kinetics of CA1P synthesis and degradation into these models. This will require quantitative data on the activities of the biosynthetic enzymes (once identified) and CA1Pase, as well as their responses to light, metabolites, and redox status. By modeling the dynamic interplay between Rubisco, Rubisco activase, CA1P, and CA1Pase, researchers can better simulate the transitions between light and dark periods and predict the impact on carbon flux. biorxiv.org
These enhanced models will be invaluable tools for identifying bottlenecks in photosynthesis and for designing strategies to improve photosynthetic performance. They can help predict the consequences of manipulating CA1P metabolism before undertaking complex and time-consuming genetic engineering experiments in plants.
Exploration of CA1P's Role in Plant Stress Responses Beyond Light (e.g., Heat Stress)
The regulation of Rubisco activity is critical for plant survival under various environmental stresses. While the role of CA1P is well-established in response to changing light levels, its involvement in other stress responses, such as heat stress, is an emerging area of research. researchgate.net
Heat stress can significantly inhibit photosynthesis, partly by deactivating Rubisco. cotton.org There is evidence that inhibitory compounds that accumulate during heat stress can linger, preventing the rapid recovery of Rubisco activity once temperatures return to normal. researchgate.net Research in wheat has shown that heat stress can alter the expression of Rubisco activase, the enzyme that removes inhibitors like CA1P from Rubisco. nih.gov This suggests a potential link between heat stress and the CA1P regulatory system. Furthermore, there is evidence that CA1Pase activity is significantly increased in wheat the day after a heat stress event. researchgate.net
Future studies should investigate the direct impact of heat stress, drought, and nutrient deficiencies on CA1P synthesis and degradation. It is important to determine whether CA1P levels change in response to these stresses and if such changes contribute to the plant's stress tolerance or sensitivity. This research could involve measuring CA1P and CA levels, as well as CA1Pase activity, in plants subjected to various abiotic stresses. Understanding these connections is crucial, as abiotic stresses are a major cause of crop yield loss worldwide. nih.govnih.gov
Potential for Bioengineering Photosynthesis and Crop Yield Enhancement through Targeted Manipulation of CA1P Metabolism
Improving photosynthetic efficiency is a major goal for enhancing crop yields. nih.govscienceopen.com Given its role as a potent inhibitor of Rubisco, the CA1P regulatory system presents an attractive target for bioengineering. The central hypothesis has been that by accelerating the removal of CA1P at the onset of illumination, the activation of Rubisco could be sped up, leading to gains in carbon fixation, particularly in fluctuating light environments common in crop canopies. nih.gov
However, attempts to realize this have yielded complex and sometimes counterintuitive results. In one key study, overexpressing the gene for CA1Pase in wheat did successfully decrease the amount of Rubisco inhibitors. nih.gov Unexpectedly, this did not lead to increased photosynthesis or yield. Instead, the transgenic plants had lower amounts of Rubisco protein and ultimately produced less biomass and grain. nih.govresearchgate.net This suggests a trade-off may exist, where the lower levels of protective, inhibitor-bound Rubisco might render the enzyme more susceptible to degradation, or that the plant adjusts the amount of Rubisco protein in response to its activation state. nih.gov
These findings highlight the complexity of manipulating a finely tuned regulatory system. Future bioengineering efforts must be more nuanced. Simply increasing CA1Pase levels may not be the optimal strategy. nih.gov Alternative approaches could include:
Modifying the properties of CA1Pase: Engineering an enzyme that is more rapidly activated in the light but has lower basal activity.
Targeting the CA1P synthesis pathway: Once the biosynthetic enzymes are identified, down-regulating their expression could reduce the amount of CA1P synthesized at night, potentially allowing for faster Rubisco activation in the morning without the negative pleiotropic effects observed with CA1Pase overexpression.
Species-specific approaches: The amount of CA1P and the importance of this regulatory loop vary between species. nih.gov Strategies will likely need to be tailored to the specific physiology of the target crop.
Q & A
Q. What is the biosynthetic pathway of CA1P in plants, and how can it be experimentally traced?
CA1P is synthesized from D-hamamelose (2-hydroxymethyl-D-ribose) in Phaseolus vulgaris (French bean) leaves. Radiolabeling studies using [1-14C]hamamelose demonstrated its conversion into CA1P in the dark, confirmed via chromatographic separation and autoradiography . Key steps include phosphorylation and carboxylation, though the exact enzymatic cascade remains partially unresolved. Methodologically, isotopic tracing combined with ion-exchange chromatography is critical for tracking precursor-product relationships .
Q. How is CA1P detected and quantified in plant tissues?
Detection relies on chromatographic and spectroscopic techniques:
- 31P NMR monitors phosphate group dynamics during synthesis (e.g., selective dephosphorylation of 2-carboxy-D-arabinitol 1,5-bisphosphate to CA1P using acid phosphatase) .
- Ion-exchange chromatography separates CA1P from metabolites with similar formulas (e.g., L-galactose-1-phosphate) .
- Rubisco inhibition assays indirectly quantify CA1P by measuring its capacity to suppress Rubisco activity .
Q. What role does CA1P play in regulating Rubisco activity?
CA1P is a potent nocturnal inhibitor of Rubisco, binding to its active site and competing with ribulose-1,5-bisphosphate (RuBP). This inhibition is reversible, with CA1P degradation by CA1P phosphatase restoring Rubisco activity in light . Methodologically, in vitro Rubisco assays with purified CA1P and phosphatase extracts are used to study this regulation .
Q. How is CA1P degraded, and what enzymes are involved?
CA1P phosphatase catalyzes CA1P dephosphorylation to 2-carboxy-D-arabinitol (CA), releasing inorganic phosphate. The enzyme co-purifies with phosphoglycerate mutase-like proteins but lacks mutase activity . Activity assays using [14C]CA1P and monitoring 14C-CA formation via ion-exchange chromatography are standard . Bicarbonate ions enhance phosphatase activity at alkaline pH (9–10), suggesting enzyme carbamylation .
Advanced Research Questions
Q. How do experimental designs address contradictory data on CA1P accumulation under stress conditions?
Discrepancies arise from species-specific responses and environmental variables (e.g., light/dark cycles). For example:
Q. What methodological challenges arise in distinguishing CA1P phosphatase activity from other phosphatases?
CA1P phosphatase shows narrow substrate specificity, acting on CA1P and 2,3-diphosphoglycerate but not RuBP or fructose-1,6-bisphosphate . Competitive inhibition assays with non-substrate phosphates (e.g., glucose-6-phosphate) and pH-dependent activity profiling (DTT activation at pH 8) help isolate its activity .
Q. How does CA1P interact with other Rubisco inhibitors (e.g., XuBP, PDBP), and what experimental approaches elucidate their interplay?
CA1P and misfire products like xylulose-1,5-bisphosphate (XuBP) or D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP) coexist in RuBP preparations. Co-incubation assays with CA1P phosphatase reveal its broader role in clearing inhibitory bisphosphates . High-resolution metabolomics (e.g., tandem MS) is essential to differentiate these compounds .
Q. What evidence supports or refutes CA1P’s role beyond Rubisco regulation, such as in stress signaling?
CA1P may stabilize Rubisco against proteolysis under oxidative stress . Testing this involves:
- Comparing Rubisco degradation rates in CA1P-rich vs. CA1P-depleted mutants.
- Measuring H2O2-induced CA1P accumulation via redox-sensitive probes .
Methodological Recommendations
- Synthesis & Purification : Use acid phosphatase for high-yield CA1P synthesis from 2-carboxy-D-arabinitol 1,5-bisphosphate, avoiding alkaline phosphatase due to nonspecific hydrolysis .
- Enzyme Assays : Include NADPH in CA1P phosphatase assays to mimic in vivo redox conditions .
- Data Validation : Cross-validate chromatographic findings with Rubisco activity assays to confirm functional relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
